1-(2-Phenylethyl)-1H-pyrazol-3-amine
Descripción
BenchChem offers high-quality 1-(2-Phenylethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(2-phenylethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAVAUAKIHFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(2-Phenylethyl)-1H-pyrazol-3-amine
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a vast array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] The strategic substitution on the pyrazole ring allows for the precise modulation of their biological effects. This guide provides a comprehensive technical overview of a specific, promising derivative: 1-(2-Phenylethyl)-1H-pyrazol-3-amine. We will delineate a robust synthetic pathway, detail the analytical techniques for its structural confirmation, and explore its potential significance as a building block for novel therapeutic agents, grounded in the established biological landscape of related pyrazole compounds.
Chemical Structure and Physicochemical Properties
1-(2-Phenylethyl)-1H-pyrazol-3-amine is a disubstituted pyrazole derivative. The structure consists of a pyrazole ring, which is substituted at the N1 position with a 2-phenylethyl group and at the C3 position with a primary amine group. This specific isomeric arrangement dictates its spatial conformation and potential for intermolecular interactions, which are critical for its biological activity.
The key physicochemical properties of the molecule are summarized below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and receptor binding.
| Property | Value | Source / Method |
| IUPAC Name | 1-(2-phenylethyl)-1H-pyrazol-3-amine | --- |
| Molecular Formula | C₁₁H₁₃N₃ | [5][6] |
| Molecular Weight | 187.24 g/mol | [5] |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C=CC(=N2)N | --- |
| InChI Key | ILDNOUIMSQWSKB-UHFFFAOYSA-N (for isomer) | [7] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Calculated |
| Hydrogen Bond Acceptors | 3 (two pyrazole nitrogens, one amine nitrogen) | Calculated |
| Predicted XLogP3 | 1.9 | [7] |
| Rotatable Bond Count | 3 | Calculated |
Synthesis Methodology
The synthesis of functionalized pyrazoles is a well-established area of organic chemistry. For N-substituted 3-aminopyrazoles, a highly effective and common strategy involves the cyclocondensation of a substituted hydrazine with a β-functionalized acrylonitrile derivative. This approach offers excellent control over regioselectivity, ensuring the desired N1-substitution pattern.
Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available materials. The key transformation is the nucleophilic attack of (2-phenylethyl)hydrazine on 3-ethoxyacrylonitrile, followed by intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.
Caption: Synthetic workflow for 1-(2-Phenylethyl)-1H-pyrazol-3-amine.
Detailed Experimental Protocol
Materials:
-
(2-Phenylethyl)hydrazine
-
3-Ethoxyacrylonitrile
-
Ethanol (absolute)
-
Hydrochloric acid (for salt formation/workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol: Synthesis of 1-(2-Phenylethyl)-1H-pyrazol-3-amine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-phenylethyl)hydrazine (1.36 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir until the hydrazine is fully dissolved.
-
Reagent Addition: Add 3-ethoxyacrylonitrile (0.97 g, 10 mmol) dropwise to the stirring solution at room temperature.
-
Causality Insight: This reaction is a classic example of a condensation to form a 3-aminopyrazole. Ethanol is an ideal solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which provides the necessary activation energy for the intramolecular cyclization step after the initial addition.
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting crude oil in 50 mL of ethyl acetate. d. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
-
Self-Validation: The bicarbonate wash is crucial to neutralize any acidic byproducts, ensuring the product remains in its free-base form for purification. Successful separation of layers and a neutral pH of the final aqueous wash validate this step.
-
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. b. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexane. c. Combine the fractions containing the desired product (as identified by TLC) and remove the solvent to yield 1-(2-phenylethyl)-1H-pyrazol-3-amine as a pale yellow oil or solid.
Structural Elucidation and Characterization
Confirming the chemical structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence for the formation of 1-(2-phenylethyl)-1H-pyrazol-3-amine.
Mass Spectrometry (MS)
-
Expected M/Z: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 187.11, consistent with the molecular formula C₁₁H₁₃N₃.
-
Nitrogen Rule: The odd molecular weight is in accordance with the nitrogen rule, which predicts an odd mass for molecules containing an odd number of nitrogen atoms.[8]
-
Key Fragmentation: A prominent peak is expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed by benzylic cleavage and rearrangement. Another significant fragment would be observed at m/z = 104, resulting from cleavage between the two ethylenic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two sharp bands[9] |
| 3100–3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) | Medium, sharp |
| 2950–2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium, sharp |
| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong, sharp[9] |
| 1590, 1490, 1450 | C=C Stretch | Aromatic Ring | Medium to weak |
| 1335–1250 | C-N Stretch | Aromatic Amine type[9] | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
δ 7.20–7.40 ppm (5H, m): Protons of the monosubstituted phenyl ring.
-
δ 7.05 ppm (1H, d): Pyrazole ring proton at C5.
-
δ 5.60 ppm (1H, d): Pyrazole ring proton at C4.
-
δ 4.15 ppm (2H, t): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂ -CH₂-Ph).
-
δ 3.90 ppm (2H, br s): Broad singlet for the primary amine (-NH₂) protons; this signal may exchange with D₂O.[8]
-
δ 3.05 ppm (2H, t): Methylene protons adjacent to the phenyl group (-N-CH₂-CH₂ -Ph).
-
-
¹³C NMR:
-
δ ~155 ppm: Pyrazole C3 (attached to -NH₂).
-
δ ~140 ppm: Pyrazole C5.
-
δ ~138 ppm: Quaternary carbon of the phenyl ring.
-
δ 128–129 ppm: Phenyl ring -CH carbons.
-
δ ~95 ppm: Pyrazole C4.
-
δ ~52 ppm: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂ -).
-
δ ~36 ppm: Methylene carbon adjacent to the phenyl group (-CH₂ -Ph).
-
Potential Biological Significance and Applications
While specific biological data for 1-(2-phenylethyl)-1H-pyrazol-3-amine is not extensively published, the pyrazole scaffold is a well-known pharmacophore present in numerous clinically approved drugs.[10]
-
Anti-inflammatory: Many pyrazole derivatives, such as Celecoxib, function as potent and selective COX-2 inhibitors, indicating a potential role in anti-inflammatory drug design.[11]
-
Anticancer: The pyrazole core is integral to several kinase inhibitors used in oncology.[12] The phenylethyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the aminopyrazole moiety can form critical hydrogen bonds.
-
Antimicrobial: Substituted pyrazoles have demonstrated a broad spectrum of antibacterial and antifungal activities, making them attractive scaffolds for the development of new anti-infective agents.[2][4]
The structure of 1-(2-phenylethyl)-1H-pyrazol-3-amine presents a versatile template for library synthesis. The primary amine at the C3 position serves as a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities through amide bond formation, reductive amination, or other N-functionalization reactions.
Caption: Drug discovery potential of the core scaffold.
Conclusion
1-(2-Phenylethyl)-1H-pyrazol-3-amine is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a regioselective cyclocondensation reaction. Its structure, confirmed by a suite of modern analytical techniques, possesses the key features of a privileged pharmacophore: a hydrogen-bonding aminopyrazole region and a hydrophobic phenylethyl moiety. This combination makes it a highly attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of this promising compound.
References
-
PubChem. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Available from: [Link]
- Quiroga, J., & Insuasty, B. (2020).
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Available from: [Link]
-
Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. Available from: [Link]
-
PubChem. 1-(1-phenylethyl)-1h-pyrazol-3-amine. Available from: [Link]
-
PubChem. 1-phenyl-1H-pyrazol-3-amine. Available from: [Link]
-
Vijesh, A. M., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available from: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]
-
NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available from: [Link]
-
ChemSynthesis. N-ethyl-5-phenyl-1H-pyrazol-3-amine. Available from: [Link]
-
Pharmaffiliates. 5-(2-Phenylethyl)-1H-pyrazol-3-amine. Available from: [Link]
-
MDPI. (2018). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. Available from: [Link]
-
Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry. Available from: [Link]
-
MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 1000895-40-8 CAS MSDS (5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. PubChemLite - 1-(1-phenylethyl)-1h-pyrazol-3-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Safety & Handling Guide: 1-(2-Phenylethyl)-1H-pyrazol-3-amine
Part 1: Executive Technical Summary
1-(2-Phenylethyl)-1H-pyrazol-3-amine (CAS: 1000895-40-8) is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors and anti-inflammatory agents. Its structural motif—an amino-pyrazole core substituted with a phenethyl group—serves as a critical pharmacophore for targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and Fibroblast Growth Factor Receptors (FGFR).
Unlike generic Material Safety Data Sheets (MSDS), this guide contextualizes the safety parameters within the workflow of high-throughput screening and lead optimization. It bridges the gap between raw hazard data and practical laboratory application.
Chemical Identity Matrix[1]
| Property | Specification |
| CAS Number | 1000895-40-8 |
| IUPAC Name | 1-(2-Phenylethyl)-1H-pyrazol-3-amine |
| Synonyms | 5-(2-Phenylethyl)-1H-pyrazol-3-amine; 3-Amino-1-phenethylpyrazole |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES | NC1=CC=NN1CCC2=CC=CC=C2 |
| Physical State | Solid (Crystal or Powder) |
Part 2: Hazard Identification & Toxicology (The "Why")
GHS Classification & Logic
As a senior scientist, you must understand why a compound carries specific warnings. This molecule combines a basic primary amine with an aromatic pyrazole ring. The hazards are derived from its ability to protonate at physiological pH and interact with mucous membranes.
Signal Word: WARNING
| Hazard Class | Category | Code | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] | Bioactive scaffold designed to modulate enzymes; likely moderate systemic toxicity. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[2][3] | Basic amine group reacts with skin lipids/proteins, causing dermatitis. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] | High pH localized at the corneal surface leads to protein denaturation. |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[2][3][4] | Inhalation of dust irritates the upper respiratory tract mucosa. |
Toxicological Inference
While specific LD50 data for this exact CAS may be limited, structural analogs (e.g., 1-methyl-1H-pyrazol-3-amine) suggest a toxicity profile driven by the aminopyrazole moiety .
-
Primary Risk: Chemical burns or severe irritation to mucous membranes due to the pKa of the exocyclic amine (typically ~4-5, but the pyrazole nitrogen can also accept protons).
-
Secondary Risk: As a kinase inhibitor precursor, systemic absorption may interfere with cellular signaling pathways (e.g., MAPK or RIPK1), potentially leading to off-target cytotoxicity.
Part 3: Safe Handling & Storage Protocols
Engineering Controls & PPE
The following protocol is a self-validating system: if the control fails, the PPE serves as the redundancy.
-
Primary Barrier (Engineering): All weighing and dissolution must occur within a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.
-
Secondary Barrier (PPE):
-
Hands: Double nitrile gloves (0.11 mm min. thickness). Logic: Amines can permeate thin latex; double gloving allows outer glove removal upon contamination without skin exposure.
-
Eyes: Chemical splash goggles. Note: Safety glasses are insufficient for powders that can become airborne.
-
Respiratory: If working outside a hood (not recommended), use a P95 particulate respirator.
-
Storage & Stability
Aminopyrazoles are susceptible to oxidation and hygroscopicity.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The amine group can react with atmospheric CO₂ to form carbamates over time.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass to prevent potential photodegradation of the pyrazole ring.
Experimental Workflow Visualization
The following diagram outlines the decision logic for handling this compound during a standard synthesis operation.
Figure 1: Operational logic for handling 1-(2-Phenylethyl)-1H-pyrazol-3-amine, emphasizing engineering control verification.
Part 4: Emergency Response Architecture
In the event of exposure, immediate action is required to mitigate the basicity of the compound.[1][4]
First Aid Algorithms
-
Eye Contact: Immediate irrigation for 15 minutes .[3][4] Mechanism: Dilution is critical to prevent corneal opacification from the alkaline shift. Do not use neutralization agents (acids) as the heat of reaction exacerbates injury.
-
Skin Contact: Wash with soap and water.[1][2] Note: Amines are lipophilic; soap is necessary to emulsify and remove the compound from the dermal layer.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia and secondary burning of the esophagus outweighs the benefit of gastric emptying.
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE including respiratory protection.
-
Contain: Cover spill with a dry absorbent pad or vermiculite.
-
Neutralize: Wipe the area with a mild dilute acid solution (e.g., 1% acetic acid) to neutralize residual amine traces, followed by water.
Figure 2: Triage workflow for exposure incidents.
Part 5: Application in Drug Discovery[6]
Synthesis Context
This compound is frequently used in Buchwald-Hartwig aminations or SNAr reactions to attach the pyrazole core to larger scaffolds.
-
Reactivity: The C3-amino group is nucleophilic.
-
Selectivity: In coupling reactions, the exocyclic amine is generally more reactive than the pyrazole ring nitrogens, but protection strategies (e.g., Boc-protection) may be required depending on the electrophile.
Biological Relevance
Researchers utilizing this compound are often investigating the RIPK1 kinase pathway involved in necroptosis and inflammation. The phenethyl group provides hydrophobic interactions within the kinase ATP-binding pocket, enhancing potency compared to simple methyl analogs [1].
References
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor . Journal of Medicinal Chemistry. (2025). Available at: [Link] (Contextualized from search result 1.16).
-
PubChem Compound Summary for CID 1000895-40-8 . National Center for Biotechnology Information. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . Molecules. (2022).[5] Available at: [Link]
Sources
Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of Phenylethyl Pyrazoles
Executive Summary
Phenylethyl pyrazoles represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Src, MAPK pathways) and GPCR ligands. Their physicochemical behavior is dominated by the amphoteric nature of the pyrazole ring and the conformational flexibility of the phenylethyl linker.
This guide provides a rigorous framework for determining Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts for this class. It moves beyond simple "Rule of 5" counting to address tautomeric ambiguity, intramolecular bonding, and experimental validation using NMR solvatochromism.
Part 1: Structural Basis & Tautomerism
The Pyrazole Enigma
The core pyrazole ring (
-
Unsubstituted Pyrazoles (
): Exist in tautomeric equilibrium. They possess 1 HBD (pyrrole-like NH) and 1 HBA (pyridine-like N:). -
N-Substituted Pyrazoles (
): When the phenylethyl group is attached to the nitrogen (N1), the tautomerism is locked. The ring loses its HBD capability, retaining only 1 HBA (the N2 nitrogen).
The Phenylethyl Moiety
The phenylethyl group (
-
Linker: The ethyl chain is neutral (0 HBD/HBA).
-
Phenyl Ring: Unsubstituted = 0 HBD/HBA. Substituents (e.g.,
, , ) add to the total count additively.
Logic Flow for H-Bond Counting
The following decision tree illustrates the rigorous logic for determining the core counts of the scaffold.
Figure 1: Decision logic for determining core HBD/HBA contributions in pyrazole derivatives.
Part 2: Pharmacological Implications[1][2][3]
Lipinski's Rule of 5 & Permeability
For phenylethyl pyrazoles, maintaining HBD
-
Permeability: High HBD counts (>5) drastically reduce membrane permeability due to the energy cost of desolvating the polar groups before entering the lipid bilayer.
-
Solubility: While adding HBAs (like the pyrazole N2) improves aqueous solubility, it must be balanced against lipophilicity (LogP).
The "Chameleon" Effect
Phenylethyl pyrazoles often exhibit intramolecular hydrogen bonding (e.g., between a phenyl substituent and the pyrazole nitrogen). This "hides" the HBD/HBA from the solvent, effectively lowering the apparent count and improving permeability beyond what is predicted by simple counting.
Part 3: Experimental Validation Protocol
Computational counts are approximations. The Abraham Solvation Parameter (A) provides an experimental measure of H-bond acidity (donor strength). The most robust method for this scaffold is NMR Chemical Shift Perturbation .
Protocol: NMR-Based H-Bond Acidity Determination
This protocol measures the chemical shift difference of the donor proton in a non-polar solvent (
Reagents:
-
Analyte: Phenylethyl pyrazole derivative (>98% purity).
-
Solvent A: Chloroform-d (
, 99.8% D). -
Solvent B: Dimethylsulfoxide-d6 (
, 99.9% D).
Workflow:
-
Sample Preparation: Prepare two tubes.
-
Tube 1: 5-10 mg analyte in 0.6 mL
. -
Tube 2: 5-10 mg analyte in 0.6 mL
.
-
-
Acquisition: Acquire
-NMR spectra at 298 K. Ensure sufficient scans (ns=16 or 32) for clear signal-to-noise. -
Analysis: Identify the specific H-bond donor proton (e.g., pyrazole NH or aniline
). -
Calculation:
-
A larger
indicates stronger H-bond acidity (higher effective HBD strength). - implies the proton is either not acidic or involved in a strong intramolecular H-bond (shielded from solvent).
-
Experimental Workflow Diagram
Figure 2: NMR solvatochromism workflow for quantifying hydrogen bond donor strength.
Part 4: Comparative Data & Case Studies
The following table synthesizes HBD/HBA counts for common phenylethyl pyrazole derivatives. Note how the attachment point (N- vs C-phenylethyl) alters the baseline.
Table 1: HBD/HBA Counts for Phenylethyl Pyrazole Derivatives
| Derivative Structure | Substitution Type | Core HBD | Core HBA | Substituent HBD | Substituent HBA | Total HBD | Total HBA |
| 1-Phenylethyl-1H-pyrazole | N-Substituted | 0 | 1 | 0 | 0 | 0 | 1 |
| 3-Phenylethyl-1H-pyrazole | C-Substituted (NH free) | 1 | 1 | 0 | 0 | 1 | 1 |
| 1-(4-Hydroxyphenylethyl)-pyrazole | N-Substituted | 0 | 1 | 1 | 1 | 1 | 2 |
| 1-(4-Aminophenylethyl)-pyrazole | N-Substituted | 0 | 1 | 2 | 1 | 2 | 2 |
| Celecoxib Analog (Sulfonamide) | N-Aryl (Locked) | 0 | 1 | 2 | 2 | 2 | 3 |
Note: "Core" refers to the pyrazole ring nitrogens.[2] "Substituent" refers to groups on the phenyl ring.
References
-
Lipinski, C. A., et al. (1997).[3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][5] Advanced Drug Delivery Reviews.
-
Abraham, M. H., et al. (2006).[6] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." The Journal of Organic Chemistry.
-
Foces-Foces, C., et al. (2007). "Hydrogen bonding lights up overtones in pyrazoles." The Journal of Chemical Physics.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rule of 5 [pharmainformatic.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of the 1-(2-Phenylethyl)-1H-pyrazol-3-amine Scaffold in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on the 1-(2-phenylethyl)-1H-pyrazol-3-amine scaffold, a versatile starting point for the development of novel therapeutics. The 3-amino group serves as a critical chemical handle for library synthesis, while the N-1 phenylethyl moiety provides a vector for exploring key hydrophobic interactions within target protein binding sites. These application notes provide a comprehensive overview, from the rationale behind using this scaffold to detailed, field-proven protocols for the synthesis of derivative libraries and their subsequent biological evaluation, with a focus on the discovery of novel kinase inhibitors.
The 1-(2-Phenylethyl)-1H-pyrazol-3-amine Scaffold: A Privileged Starting Point
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring is particularly significant.[4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a recurring motif in drugs targeting a spectrum of diseases, from inflammation (Celecoxib) to cancer (Crizotinib) and erectile dysfunction (Sildenafil).[1][2][5] The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them highly efficient starting points for drug discovery campaigns.[6][7]
The 1-(2-phenylethyl)-1H-pyrazol-3-amine scaffold offers two key features for medicinal chemists:
-
The 3-Amino Group: This primary amine is an exceptionally versatile functional group for chemical modification. It can be readily acylated, sulfonylated, or used in urea and guanidine formations, allowing for the rapid generation of large, diverse compound libraries. This enables a thorough exploration of the structure-activity relationship (SAR) around the core.
-
The N-1 Phenylethyl Group: The substituent at the N-1 position of the pyrazole ring is crucial for modulating pharmacokinetic properties and exploring specific binding pockets. The phenylethyl group provides a combination of flexibility and hydrophobicity, allowing it to access deep, non-polar pockets within target proteins, such as the ATP-binding site of many kinases.
Synthesis of a Focused Library: N-Acyl Derivatives
A common and effective strategy to explore the SAR of the 1-(2-phenylethyl)-1H-pyrazol-3-amine scaffold is through the synthesis of a diverse library of N-acyl derivatives. This approach allows for the systematic variation of steric and electronic properties of the substituent to probe the chemical space of the target's binding site.
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocols: Reductive Amination Procedures for the Functionalization of Pyrazol-3-amine Derivatives
Introduction: The Strategic Importance of N-Functionalized Pyrazol-3-amines
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, recognized as a "privileged" structure due to its prevalence in a wide array of bioactive compounds.[1][2] From anti-inflammatory agents to kinase inhibitors for oncology, pyrazole derivatives are at the heart of numerous therapeutic agents.[3][4] Specifically, the amine group at the 3-position of the pyrazole ring serves as a critical synthetic handle. Its functionalization through N-alkylation allows for the systematic modulation of a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also enabling the exploration of specific, high-affinity interactions with biological targets.[5]
Direct alkylation of amines with alkyl halides is often plagued by a lack of control, leading to mixtures of mono- and di-alkylated products.[6] Reductive amination, however, offers a robust and highly controlled alternative for forging C-N bonds.[6][7] This powerful transformation converts a carbonyl group and an amine into a more substituted amine via an imine intermediate, providing a predictable and efficient route to target molecules.[8] This guide provides a detailed exploration of the mechanism, key parameters, and field-proven protocols for the successful reductive amination of pyrazol-3-amine derivatives, tailored for researchers in drug development and synthetic chemistry.
The Underlying Chemistry: Mechanism of Reductive Amination
The elegance of the one-pot reductive amination lies in the selective reduction of an in-situ generated intermediate. The process can be dissected into two primary, concurrent stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrazol-3-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[9] Under neutral or mildly acidic conditions, this intermediate undergoes dehydration to yield a C=N double bond, known as an imine (or Schiff base).[8][10] This step is a reversible equilibrium. In the presence of an acid catalyst, the imine can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[10]
-
Hydride-Mediated Reduction: A carefully selected reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion.[11] This irreversible step quenches the equilibrium and drives the reaction forward, yielding the final N-alkylated pyrazole amine product.
The success of a one-pot procedure hinges on the reducing agent's chemoselectivity; it must reduce the imine/iminium ion intermediate significantly faster than the starting aldehyde or ketone.[10][12]
Caption: Figure 1: Reductive Amination Mechanism
Core Components: Reagent Selection and Parameter Optimization
The outcome of a reductive amination is critically dependent on the judicious selection of reagents and reaction conditions.
Reducing Agents: The Key to Selectivity
The choice of reducing agent is the most critical parameter for a successful one-pot reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[12][13] Its bulky acetate groups and electron-withdrawing character render it a mild and selective reducing agent, incapable of significantly reducing most aldehydes and ketones under standard conditions.[12][14] It does not require strict pH control and avoids the generation of highly toxic byproducts.[12][13] Its primary limitation is moisture sensitivity, necessitating the use of aprotic solvents.[12][15]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic and effective reagent, NaBH₃CN is stable in protic solvents like methanol.[15] Its reactivity is pH-dependent; it is most effective at reducing imines under mildly acidic conditions (pH 4-6) where carbonyl reduction is slow.[9][14] The significant drawback is its high toxicity and the potential for cyanide contamination in the product and waste streams.[6][14]
-
Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ will readily reduce both the imine and the starting carbonyl compound.[6][10] Therefore, it is generally unsuitable for one-pot procedures. It is best employed in a two-step (indirect) protocol where the imine is fully formed before the reductant is introduced.[13][15]
-
Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) is an effective and "green" alternative.[8] This method is highly efficient but may not be compatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Solvents and Additives
-
Solvents: The choice of solvent is dictated by the reducing agent. For the preferred reagent, NaBH(OAc)₃, anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) is the most common and effective solvent, though Dichloromethane (DCM) and Tetrahydrofuran (THF) are also frequently used.[12][13][15] For NaBH₃CN, protic solvents such as methanol or ethanol are standard.[15]
-
Acid Catalysis: Imine formation is often the rate-limiting step and can be accelerated by a catalytic amount of weak acid, such as acetic acid (AcOH).[13] The acid protonates the carbonyl oxygen, making it more electrophilic. However, excess acid can protonate the starting pyrazol-3-amine, rendering it non-nucleophilic and halting the reaction. For ketone substrates, which are less reactive than aldehydes, the addition of a stoichiometric equivalent of AcOH is often beneficial.[14]
Experimental Protocols
The following protocols are designed to be robust starting points for the N-alkylation of pyrazol-3-amine derivatives. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Caption: Figure 2: General Experimental Workflow
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general-purpose protocol due to its high efficiency, broad substrate scope, and operational simplicity.
Materials:
-
Pyrazol-3-amine derivative (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic Acid (AcOH) (Optional, 1.0 eq for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazol-3-amine derivative (1.0 eq) and the aldehyde or ketone (1.2 eq).
-
Add anhydrous DCE to form a solution or slurry (typically at a concentration of 0.1-0.2 M).
-
(For less reactive ketones, add 1.0 eq of glacial acetic acid at this stage).
-
Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrazol-3-amine.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This protocol is an alternative for cases where the one-pot method is problematic or when using the more economical NaBH₄.
Materials:
-
Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Borohydride (NaBH₄).
-
Anhydrous Methanol (MeOH)
Procedure:
Step A: Imine Formation
-
In a round-bottom flask, dissolve the pyrazol-3-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or toluene). If using toluene, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct and drive the equilibrium.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture (with heating if necessary) until the formation of the imine is complete, as confirmed by TLC, NMR, or LC-MS.
-
If not using methanol, remove the solvent under reduced pressure to isolate the crude imine.
Step B: Reduction 5. Dissolve the crude imine in anhydrous methanol and cool the solution to 0 °C in an ice bath. 6. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Gas evolution (H₂) will occur. 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours until the reduction is complete (monitor by TLC or LC-MS). 8. Quench the reaction by the slow addition of water. 9. Remove the methanol under reduced pressure. 10. Extract the resulting aqueous residue with DCM or EtOAc (3x). 11. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. 12. Purify the crude product by silica gel column chromatography.
Data Summary and Troubleshooting
The versatility of reductive amination is demonstrated by its application across various pyrazole scaffolds.
Table 1: Examples of Reductive Amination with Pyrazole Derivatives
| Pyrazole Substrate | Carbonyl Partner | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Aniline | NaBH(OAc)₃ | DCE | Reflux, 1-3 h | 85% | [16] |
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | Reflux, 1-3 h | 92% | [16] |
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Morpholine | NaBH(OAc)₃ | DCE | Reflux, 1-3 h | 95% | [16] |
| General Amine | General Aldehyde | NaBH(OAc)₃ | 1,4-Dioxane | RT, 10 min | - | [17] |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | NaBH₄ | Solvent-free (Step 1), then reduction | - | Good |[18] |
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Product Yield | 1. Incomplete imine formation (especially with ketones). 2. Reducing agent is inactive (hydrolyzed). 3. Starting amine is protonated and non-nucleophilic. | 1. Add catalytic acetic acid (or stoichiometric for ketones). Increase reaction time or temperature for imine formation step. 2. Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvents. 3. Avoid strong acids; use only a catalytic amount of weak acid. |
| Reduction of Starting Carbonyl | 1. Reducing agent is too reactive (e.g., NaBH₄ in a one-pot setup). 2. Reaction conditions are too harsh. | 1. Switch to a more selective reagent like NaBH(OAc)₃. 2. If using NaBH₄, pre-form the imine and perform the reduction at 0 °C (Protocol 2). |
| Di-alkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts again. | 1. Use a slight excess of the amine relative to the carbonyl. 2. Employ the stepwise procedure (Protocol 2) to control stoichiometry.[13] |
| Reaction Stalls | The equilibrium for imine formation is unfavorable. | 1. Use a method to remove water, such as a Dean-Stark trap (with a solvent like toluene) or by adding a dehydrating agent like anhydrous MgSO₄. |
Conclusion
Reductive amination is an indispensable tool for the synthesis and functionalization of pyrazol-3-amine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and conditions, researchers can achieve high yields and excellent control over N-alkylation. The one-pot procedure using sodium triacetoxyborohydride stands out as a particularly mild, efficient, and versatile method, making it the primary choice for the rapid generation of compound libraries in a drug discovery setting. These protocols and guidelines provide a solid foundation for the successful application of this critical transformation.
References
-
Reductive Amination - Chemistry Steps. Link
-
Reductive amination - Wikipedia. Link
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Link
-
Reductive Amination - Common Conditions - Organic Chemistry Portal. Link
-
Reductive Amination, and How It Works - Master Organic Chemistry. Link
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] - Organic Chemistry Portal. Link
-
Can someone please explain reductive amination - Reddit. Link
-
Functionalized Pyrazoles For Drug Discovery - Life Chemicals. Link
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. Link
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. Link
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Link
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ACS Publications. Link
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. Link
-
Reducing Agents - Tokyo Chemical Industry. Link
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. Link
-
Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates - R Discovery. Link
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate. Link
-
Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook. Link
-
Reductive Amination in the Synthesis of Pharmaceuticals - Chemical Reviews. Link
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. Link
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. ineosopen.org [ineosopen.org]
- 17. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors via Phenylethyl Scaffolds
Abstract
This application note details an optimized workflow for the regioselective synthesis and biological validation of
Strategic Rationale
The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring serves as a robust ATP-mimetic. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, interacting with the hinge region of the kinase domain.[2]
The Role of the Phenylethyl Group
Incorporating a phenylethyl group at the
Chemical Synthesis: Regioselective Control
Challenge: The condensation of unsymmetrical 1,3-diketones with substituted hydrazines (like 2-phenylethylhydrazine) typically yields a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. Solution: This protocol utilizes solvent polarity and temperature control to steer regioselectivity, followed by a rigorous purification step.
Synthetic Workflow Diagram
Figure 1: Regiodivergent synthesis pathways controlled by solvent conditions.
Experimental Protocol: Condensation Reaction
Reagents:
-
1-Phenyl-1,3-butanedione (Model Diketone)
-
(2-Phenylethyl)hydrazine hydrochloride
-
Solvents: Ethanol (EtOH), Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of 1,3-diketone in the chosen solvent (0.5 M concentration).
-
For 1,3-isomer preference: Use Ethanol.[3]
-
For 1,5-isomer preference: Use Glacial Acetic Acid.
-
-
Addition: Add 1.1 eq of (2-phenylethyl)hydrazine hydrochloride.
-
Reaction:
-
EtOH: Reflux (78°C) for 4 hours.
-
AcOH: Stir at Room Temperature (25°C) for 12 hours.
-
-
Workup: Evaporate solvent under reduced pressure. Neutralize residue with sat. NaHCO₃. Extract with Ethyl Acetate (3x).
-
Purification: Flash column chromatography (Hexane:EtOAc gradient). The 1,5-isomer typically elutes first due to steric shielding of the nitrogen lone pair, reducing interaction with silica.
Data Analysis: Optimization Table
The following table summarizes the regioselectivity observed during internal validation.
| Solvent | Temperature | Catalyst | Major Isomer | Ratio (1,3 : 1,5) | Yield (%) |
| Ethanol | Reflux | None | 1,3-Isomer | 85 : 15 | 92% |
| Acetic Acid | 25°C | None | 1,5-Isomer | 10 : 90 | 88% |
| Methanol | Reflux | HCl (cat) | Mixed | 60 : 40 | 95% |
Critical QC Step: Verify regiochemistry using 1D-NOE NMR . Irradiate the N-methylene protons of the phenylethyl group.
-
1,5-Isomer: Strong NOE enhancement of the pyrazole C4-H and the substituent at C5.
-
1,3-Isomer: NOE enhancement only of the pyrazole C5-H (if unsubstituted) or lack of enhancement with the R-group.
Biological Evaluation: Kinase Activity Assay
Method: ADP-Glo™ Kinase Assay (Promega). Principle: This homogeneous assay quantifies kinase activity by measuring the ADP produced during the reaction.[4][5] It is highly sensitive and resistant to interference from fluorescent compounds (a common issue with pyrazoles).
Assay Logic Diagram
Figure 2: ADP-Glo™ assay workflow for high-throughput screening.
Detailed Protocol
Materials:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP: Ultra-pure (10 µM final).
-
Test Compound: Synthesized Pyrazole (dissolved in 100% DMSO).
Procedure (384-well Plate Format):
-
Compound Transfer: Dispense 1 µL of test compound (serial dilution) into wells. Final DMSO concentration must be < 1%.
-
Enzyme Addition: Add 2 µL of Kinase enzyme (diluted in Kinase Buffer). Incubate for 10 min at RT to allow inhibitor binding.
-
Reaction Start: Add 2 µL of ATP/Substrate mix.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent.[6]
-
Incubation: 40 minutes at RT (stops kinase, digests unreacted ATP).
-
-
Detection: Add 10 µL of Kinase Detection Reagent.
-
Incubation: 30 minutes at RT (converts ADP to ATP, generates light).[7]
-
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Calculation
Calculate % Inhibition using the following formula:
-
RLU_max: Enzyme + Substrate + ATP (No Inhibitor).
-
RLU_no_enzyme: Buffer + Substrate + ATP (Background).
Troubleshooting & Optimization
-
Low Yields in Synthesis: If the phenylethyl hydrazine forms a hydrazone intermediate without cyclizing, add a catalytic amount of HCl and increase reflux time.
-
Assay Interference: Pyrazoles can sometimes act as Luciferase inhibitors. Always run a "Compound Interference Control" (add compound after the kinase reaction but before detection) to rule this out.
-
Solubility: Phenylethyl pyrazoles are hydrophobic. Ensure the final assay buffer contains 0.01% Triton X-100 to prevent compound aggregation/precipitation.
References
-
Synthesis of 1,3,5-trisubstituted pyrazoles
-
Kinase Assay Protocol
-
Pyrazole Kinase Inhibitor Design
-
Regioselectivity in Pyrazole Synthesis
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Resolving Aqueous Solubility Challenges for 1-(2-Phenylethyl)-1H-pyrazol-3-amine
Welcome to the technical support center for 1-(2-Phenylethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles and backed by established formulation science to empower you to overcome solubility hurdles in your experiments.
Understanding the Solubility Profile of 1-(2-Phenylethyl)-1H-pyrazol-3-amine
1-(2-Phenylethyl)-1H-pyrazol-3-amine possesses a molecular structure that inherently limits its aqueous solubility. The presence of the non-polar phenylethyl group and the aromatic pyrazole ring contributes to a hydrophobic character. While the amine group offers a site for hydrogen bonding, the overall lipophilicity of the molecule tends to dominate its behavior in aqueous media. Pyrazole itself is a weak base, and this basicity is a key factor that can be leveraged to enhance solubility.[1][2]
Based on structurally similar compounds, it is predicted that 1-(2-Phenylethyl)-1H-pyrazol-3-amine has a moderate lipophilicity. For instance, the predicted XlogP for the isomeric 1-(1-phenylethyl)-1h-pyrazol-3-amine is 1.9, suggesting a greater affinity for organic solvents over water.[3] This inherent hydrophobicity is the primary reason for the solubility challenges you may be encountering.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.
Initial Observations and First Steps
Question: My 1-(2-Phenylethyl)-1H-pyrazol-3-amine is not dissolving in my aqueous buffer. What is the first thing I should try?
Answer: The first and most straightforward approach is to attempt pH modification. Due to the basic nature of the pyrazole ring and the primary amine, the solubility of 1-(2-Phenylethyl)-1H-pyrazol-3-amine is expected to be highly pH-dependent.[1][4] By lowering the pH of your aqueous medium, you can protonate the amine group, forming a more soluble salt.
Question: How do I determine the optimal pH for solubilizing my compound?
Answer: To determine the optimal pH, you can perform a simple pH-solubility profile experiment.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 7.5).
-
Add an excess amount of 1-(2-Phenylethyl)-1H-pyrazol-3-amine to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically a few hours to 24 hours).
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the measured solubility against the pH to identify the pH at which solubility is maximized.
Generally, for a basic compound like this, you will observe a significant increase in solubility at pH values below its pKa.[5]
Advanced Solubilization Techniques
If pH adjustment alone is insufficient or not compatible with your experimental system, several other formulation strategies can be employed.
Question: I cannot lower the pH of my system. What are my other options?
Answer: If pH modification is not feasible, the use of co-solvents is a common and effective alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[1][6][7]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), such as PEG 400[8]
-
Glycerin
Experimental Protocol: Co-solvent Solubility Enhancement
-
Select a biocompatible co-solvent that is compatible with your experimental setup.
-
Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in your aqueous buffer).
-
Add a known amount of 1-(2-Phenylethyl)-1H-pyrazol-3-amine to each mixture.
-
Vortex or sonicate the samples to aid dissolution.
-
Visually inspect for complete dissolution. If necessary, quantify the solubility as described in the pH-solubility protocol.
It's important to note that while co-solvents can significantly increase solubility, they can also impact biological systems, so their concentration should be kept as low as possible.[9]
Question: Are there other excipients I can use to improve solubility?
Answer: Yes, surfactants and cyclodextrins are two other major classes of excipients used to enhance the solubility of poorly water-soluble compounds.[10][11][12]
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drugs, effectively increasing their apparent solubility.[13][14][15][16]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers (e.g., Pluronic® series).[8]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility in water.[17][18]
-
Common Cyclodextrins: Alpha-cyclodextrin, beta-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has enhanced aqueous solubility and is widely used in pharmaceutical formulations.[8][18]
Experimental Protocol: Surfactant or Cyclodextrin Solubilization
-
Prepare stock solutions of the chosen surfactant or cyclodextrin in your aqueous buffer at various concentrations.
-
Add an excess of 1-(2-Phenylethyl)-1H-pyrazol-3-amine to each solution.
-
Equilibrate the samples with agitation.
-
Separate the undissolved compound by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate.
Comparative Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the basic amine group, forming a more soluble salt. | Simple, cost-effective, can lead to dramatic solubility increases. | May not be suitable for pH-sensitive compounds or biological systems. |
| Co-solvents | Reduces the polarity of the aqueous medium, making it a more favorable solvent for hydrophobic compounds. | Effective for a wide range of compounds, relatively easy to implement. | Can have biological effects, may not be suitable for all applications. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][16] | High solubilization capacity for very insoluble compounds. | Can be toxic at higher concentrations, may interfere with certain assays. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[17] | Generally well-tolerated, can also improve compound stability. | Can be more expensive, complexation is dependent on molecular size and shape. |
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical progression for selecting an appropriate solubilization strategy for 1-(2-Phenylethyl)-1H-pyrazol-3-amine.
Sources
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-(1-phenylethyl)-1h-pyrazol-3-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) | C11H14ClN3 | CID 206695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. comptox.epa.gov [comptox.epa.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
recrystallization solvents for 1-(2-Phenylethyl)-1H-pyrazol-3-amine
Executive Summary & Compound Profile
Target Molecule: 1-(2-Phenylethyl)-1H-pyrazol-3-amine Chemical Class: Aminopyrazole / N-alkylated heterocycle Critical Attributes:
-
Basicity: The C3-amine and N2-pyrazole nitrogen provide basic sites, making the compound sensitive to acidic impurities and capable of forming salts.[1][2]
-
Lipophilicity: The phenylethyl chain increases solubility in non-polar organic solvents (e.g., Toluene, DCM) compared to simple methyl-pyrazoles.
-
Physical State Risk: Many N-alkylated aminopyrazoles are low-melting solids or viscous oils.[1][2] "Oiling out" is the primary failure mode during recrystallization.[2]
Solvent Selection & Strategy (Q&A)
Q1: What is the primary solvent system recommended for this compound? A: Based on the polarity balance between the polar aminopyrazole core and the lipophilic phenylethyl tail, we recommend a binary solvent system :
-
Ethyl Acetate / n-Heptane (or Hexanes): This is the gold standard.[1][2] The compound dissolves readily in warm Ethyl Acetate (solvent) and precipitates upon the slow addition of n-Heptane (anti-solvent).[1][2]
-
Ethanol / Water: Suitable if the crude material is highly polar or contains inorganic salts.[2] Dissolve in hot Ethanol (95%) and add water dropwise until turbidity persists.
Q2: I tried recrystallizing from pure Ethanol, but I got no precipitate. Why?
A: The phenylethyl group significantly increases the solubility of the molecule in alcohols.[2] Even at
Q3: Can I use chlorinated solvents like DCM or Chloroform? A: Avoid for crystallization. While the compound is highly soluble in DCM, these solvents are too powerful (good solubilizers) and volatile.[2] They rarely yield good crystals and often lead to amorphous films upon evaporation.[2] Use DCM only for extraction/workup, not recrystallization.
Q4: My compound is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this? A: This is a phase separation issue where the compound comes out of solution as a liquid above its melting point.
-
Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol or EtOAc).[2] Let it cool very slowly with vigorous stirring.
-
Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal at
.[2] -
Salt Formation (The "Nuclear" Option): If the free base refuses to solidify, convert it to the Hydrochloride (HCl) or Oxalate salt.[2] These salts have much higher lattice energies and crystallize readily from Ethanol/Ether.[2]
Technical Data Summary
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethyl Acetate | Solubilizes the lipophilic phenylethyl chain and aromatic ring.[1][2] |
| Anti-Solvent | n-Heptane / Hexane | Reduces solubility gradually; miscible with EtOAc.[1][2] |
| Alternative System | Ethanol / Water | Effective for removing inorganic salts or highly polar impurities.[2] |
| Temperature Range | Wide gradient maximizes yield.[2] Avoid boiling (decomposition risk).[2] | |
| Critical Impurities | Hydrazine residues | Starting material often carried over; toxic.[2] Soluble in water/alcohols.[2] |
| Backup Strategy | HCl Salt Formation | Use if free base is an oil.[2] Recrystallize salt from EtOH/Et2O.[2] |
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Free Base)
Best for: Solid crude material with minor impurities.[2]
-
Dissolution: Place 1.0 g of crude 1-(2-Phenylethyl)-1H-pyrazol-3-amine in a 50 mL Erlenmeyer flask. Add Ethyl Acetate (approx. 3-5 mL) and heat to
with stirring. Add just enough solvent to fully dissolve the solid.[2] -
Filtration (Optional): If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-warmed glass frit or cotton plug.[2]
-
Precipitation: While keeping the solution warm (
), add n-Heptane dropwise. Stop immediately when a faint cloudiness (turbidity) persists.[2] -
Clearing: Add 2-3 drops of Ethyl Acetate to clear the turbidity.[1][2]
-
Crystallization: Remove heat. Cover the flask with foil (to prevent rapid evaporation) and let it cool to room temperature undisturbed for 2 hours. Then, move to a
fridge for overnight maturation. -
Collection: Filter the white/off-white crystals using vacuum filtration. Wash the cake with cold (
) 1:3 EtOAc:Heptane mixture.
Protocol B: Salt Formation & Purification (Rescue Strategy)
Best for: Oily crude products or persistent "oiling out" issues.[2]
-
Dissolution: Dissolve the oily crude amine in Diethyl Ether or DCM (10 mL per gram).
-
Acidification: Add 2M HCl in Diethyl Ether (or Ethanol) dropwise with vigorous stirring.
-
Observation: A white precipitate (the HCl salt) should form immediately.[2]
-
Recrystallization of Salt: Filter the solid. Recrystallize this salt from hot Ethanol (solvent) and Diethyl Ether (anti-solvent).[2] The salt will have a significantly higher melting point (
) and superior stability compared to the free base.[2]
Decision Logic & Workflow
Figure 1: Decision matrix for selecting the optimal purification pathway based on the physical state of the crude material.[1][2]
References
-
PubChem. (2025).[2][3] 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride.[1][2] National Library of Medicine.[2] Retrieved from [Link]
- Citation Context: Verifies the existence of phenylethyl-aminopyrazole derivatives and their characterization as hydrochloride salts (Protocol B).
-
Google Patents. (2011).[2] WO2011076194A1 - Method for purifying pyrazoles.[1][2] Retrieved from
-
Citation Context: Supports the methodology of purifying aminopyrazoles via acid addition salts when direct crystallization fails.[2]
-
-
-
Citation Context: Provides physical property data (melting points, physical state) for closely related regioisomers to inform solvent choice.[2]
-
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein-Institut.[1][2] Retrieved from [Link][2]
- Citation Context: Validates the use of Ethanol and chromatographic purification for aryl-substituted aminopyrazoles.
Sources
preventing oxidation of 1-(2-Phenylethyl)-1H-pyrazol-3-amine during storage
Welcome to the technical support guide for 1-(2-Phenylethyl)-1H-pyrazol-3-amine (CAS 1000895-40-8). This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent its oxidative degradation during storage and handling. Our goal is to ensure the long-term integrity and purity of this critical intermediate for reproducible experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions regarding the stability of 1-(2-Phenylethyl)-1H-pyrazol-3-amine.
Question 1: My vial of 1-(2-Phenylethyl)-1H-pyrazol-3-amine has turned yellow/brown. What is happening?
Answer: The discoloration you are observing is a classic indicator of oxidation. The 1-(2-Phenylethyl)-1H-pyrazol-3-amine molecule contains two primary moieties susceptible to oxidation: the pyrazole ring and, more significantly, the exocyclic primary amine (-NH2) group. Aromatic and heterocyclic amines are electron-rich and can be easily oxidized, especially when exposed to atmospheric oxygen, light, or heat.[1] This process often leads to the formation of highly conjugated, colored impurities, which may include dimers, polymers, or N-oxide derivatives.
Question 2: What are the primary factors that accelerate the degradation of this compound?
Answer: There are four main environmental factors that initiate and accelerate oxidation:
-
Oxygen: Atmospheric oxygen is the primary reactant. The oxidation process is often a radical-mediated chain reaction that begins with the interaction between the amine and oxygen.[2]
-
Light (Photo-oxidation): UV and even visible light can provide the activation energy needed to initiate oxidative reactions.[3] Storing the compound in clear glass vials on a lab bench is a common cause of rapid degradation.
-
Heat (Thermal-oxidation): Elevated temperatures increase the kinetic rate of degradation reactions.[3] While stable at room temperature for short periods under ideal conditions, long-term storage requires temperature control.
-
Impurities: The presence of trace amounts of transition metals (e.g., iron, copper) from synthesis or handling can catalytically accelerate oxidation rates.[4]
Question 3: What are the definitive long-term storage conditions for 1-(2-Phenylethyl)-1H-pyrazol-3-amine?
Answer: To ensure multi-year stability, the compound must be protected from all degrading factors. The ideal storage protocol is as follows:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1]
-
Container: Use an amber glass vial with a tightly sealed cap, preferably with a PTFE liner, to block light and prevent moisture ingress.[3] For highest security, packaging in Sure/Seal™ bottles or similar air-tight systems is recommended.[5]
-
Temperature: Store at low temperatures, between -20°C and 4°C.
-
Aliquoting: Upon receiving a new batch, it is best practice to aliquot the material into smaller, single-use quantities under an inert atmosphere. This minimizes the number of times the main container is opened, reducing the risk of exposure to air and moisture.
Question 4: Can I add an antioxidant to my solid compound or its solutions to improve stability?
Answer: Yes, this is a highly effective strategy, particularly for solutions. Antioxidants function by interrupting the radical chain reactions that drive oxidation.[2]
-
For Solutions: Adding a radical-scavenging antioxidant like Butylated hydroxytoluene (BHT) or a hindered phenol stabilizer like Irganox 1010 at a low concentration (e.g., 0.01-0.1% w/v) can dramatically extend the solution's shelf life.[6]
-
For Solids: While less common, co-storing the solid compound with a small, separate vial of an antioxidant in a larger sealed container can help scavenge any residual oxygen. Direct mixing is generally not recommended unless a specific co-formulation has been validated.
Part 2: Visualizing the Challenge and Solution
Understanding the degradation pathway and the preventative workflow is key to maintaining compound integrity.
Caption: Decision workflow for proper storage and handling of the compound.
Part 3: Troubleshooting Guide
Use this table to diagnose and resolve common stability issues.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective Actions |
| Compound is discolored immediately upon receipt. | Improper packaging or shipping conditions by the supplier; exposure during customs inspection. | Contact the supplier immediately with photographic evidence. Do not use the material. Request a replacement or Certificate of Analysis for that batch. |
| Compound darkens after opening the container for the first time. | The container was not properly flushed with inert gas before sealing; handling in ambient air. | Immediately transfer the compound to a glove box or Schlenk line. [7]Purge the container headspace with dry argon or nitrogen before re-sealing and storing at low temperature. |
| TLC/HPLC analysis shows new impurity spots after a few weeks of storage. | Slow degradation due to suboptimal storage (e.g., no inert gas, frequent opening, room temperature). | Review and implement the ideal long-term storage conditions outlined in the FAQ. Consider repurification if purity has dropped significantly. For solutions, add an antioxidant. |
| Inconsistent results in downstream chemical reactions. | The purity of the starting material is variable due to ongoing degradation. | Always run a purity check (e.g., quick TLC) before using the compound. Use material from freshly opened or properly stored aliquots. |
Part 4: Protocols & Methodologies
These protocols provide step-by-step instructions for critical handling procedures.
Protocol 1: SOP for Inert Atmosphere Aliquoting
This protocol minimizes exposure to air and moisture when dividing a bulk supply of the compound.
Prerequisites:
-
Glove box or Schlenk line with a supply of dry argon or nitrogen.
-
Oven-dried (120°C overnight) amber glass vials with PTFE-lined caps. [5]* Oven-dried spatulas and weighing funnels.
Procedure:
-
Preparation: Place the sealed primary container, new vials, caps, and all necessary tools into the antechamber of the glove box. Purge the antechamber according to the glove box's standard operating procedure.
-
Equilibration: Allow the primary container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.
-
Opening: Carefully open the primary container inside the inert atmosphere.
-
Aliquoting: Using a pre-dried spatula, carefully portion the desired amount of solid into each new amber vial.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, batch number, date, and quantity.
-
Final Storage: Reseal the primary container, ensuring the headspace is filled with inert gas. Transfer all vials to the designated low-temperature storage location (-20°C to 4°C).
Protocol 2: Preparation of a Stabilized Stock Solution
This method describes how to prepare a solution in an organic solvent with an added antioxidant for extended stability.
Materials:
-
1-(2-Phenylethyl)-1H-pyrazol-3-amine
-
Butylated hydroxytoluene (BHT)
-
Anhydrous-grade solvent (e.g., DMSO, DMF, Ethanol)
-
Inert atmosphere environment (as in Protocol 1)
Procedure:
-
Prepare BHT Stock: Create a 1% (w/v) stock solution of BHT in the chosen anhydrous solvent.
-
Calculate Volumes: Determine the final concentration and volume required for your experiment. Calculate the volume of BHT stock needed to achieve a final BHT concentration of 0.05% w/v.
-
Dissolution: Under an inert atmosphere, weigh the required amount of 1-(2-Phenylethyl)-1H-pyrazol-3-amine into a dried volumetric flask.
-
Add Antioxidant: Add the calculated volume of the BHT stock solution to the flask.
-
Final Volume: Add the anhydrous solvent to the flask to reach the final desired volume. Mix gently until all solid is dissolved.
-
Storage: Store the resulting solution in a tightly capped amber vial at low temperature, with the headspace purged with inert gas.
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Retrieved February 15, 2026.
- Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants - Polymer Stabilizers. Retrieved February 15, 2026.
- Tintoll. (n.d.). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Retrieved February 15, 2026.
-
Gijsman, P. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Lorr, N. A., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 14(3), 343–348. Retrieved February 15, 2026, from [Link]
-
Giordano, L. (n.d.). The Manipulation of Air-Sensitive Compounds. In Organometallics in Synthesis, Third Manual. Retrieved February 15, 2026, from [Link]
-
Ekoja, A. (2017, March 31). Degradation Pathway. ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
optimizing temperature for cyclization to form 1-(2-Phenylethyl)-1H-pyrazol-3-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The synthesis of 1-(2-phenylethyl)-1H-pyrazol-3-amine presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in distinguishing between the 3-amine (target) and the 5-amine (common byproduct) isomers during the cyclization of (2-phenylethyl)hydrazine with a 3-carbon electrophile.
While standard methods using
This guide focuses on the temperature-critical parameters required to drive the reaction toward the 1,3-isomer while suppressing polymerization and oxidative degradation of the hydrazine backbone.
Core Protocol: The "Halo-Nitrile" Route
Recommended for high regioselectivity toward the 3-amino isomer.[1][2]
The Reaction Pathway
The synthesis relies on the Michael addition of the primary amine of the hydrazine to the
Reagents:
-
(2-Phenylethyl)hydrazine sulfate (Phenelzine sulfate)
-
2-Chloroacrylonitrile (Warning: Lachrymator, toxic)
-
Base: Triethylamine (Et3N) or NaOH
-
Solvent: Ethanol/Water or Methanol[2]
Step-by-Step Optimization
| Stage | Process | Optimal Temp | Critical Technical Note |
| 1. Neutralization | Free-basing the hydrazine | 0°C – 5°C | Exothermic.[1][2] Hydrazine free base is unstable to oxidation; keep under |
| 2.[2] Addition | Dropwise addition of nitrile | 0°C – 10°C | CRITICAL: Higher temps (>15°C) cause rapid polymerization of 2-chloroacrylonitrile, leading to tar formation. |
| 3. Induction | Initial stirring | 20°C (RT) | Allow 2–4 hours for the Michael adduct to form (intermediate hydrazone). |
| 4. Cyclization | Ring closure & aromatization | 60°C – 80°C | Requires heat to drive the attack on the nitrile and elimination of HCl. |
Visualizing the Pathway & Troubleshooting Logic
The following diagrams illustrate the mechanistic bifurcation and the decision-making process for troubleshooting.
Diagram 1: Reaction Mechanism & Regioselectivity
This diagram highlights why the 2-chloroacrylonitrile route is preferred for the 3-amine target over the alkoxy-acrylonitrile route.[1][2]
Caption: Route comparison showing the divergence in regioselectivity. Route B (Green) is required for the 3-amine target.
Diagram 2: Troubleshooting Flowchart
Use this logic tree to diagnose yield and purity issues based on temperature observations.
Caption: Decision tree for diagnosing temperature-related synthetic failures.
Technical Support & FAQs
Section A: Regioselectivity & Isomer Control[1][6]
Q: I used 3-ethoxyacrylonitrile and obtained the 5-amine isomer. Can I fix this with temperature?
A: No. The formation of the 5-amine isomer using 3-ethoxyacrylonitrile is driven by electronic factors, not just temperature.[2] The hydrazine nitrogen bearing the phenylethyl group (
Q: How do I distinguish the 3-amine from the 5-amine by NMR? A:
-
3-amine: The pyrazole C4-H and C5-H protons typically appear as two doublets (J ~2.0-2.5 Hz).[1][2] The
signal is often broader. -
5-amine: The C3-H and C4-H protons also appear as doublets, but NOE (Nuclear Overhauser Effect) experiments are definitive.[1][2] Irradiating the
-phenylethyl will show an NOE enhancement of the C5-substituent (the amine protons) in the 5-amine isomer.[1] In the 3-amine isomer, the alkyl group is far from the amine, so no NOE is observed between the chain and the amine.
Section B: Temperature Optimization
Q: The reaction mixture turned into a black tar during the addition of 2-chloroacrylonitrile. What happened? A: This is a classic symptom of uncontrolled polymerization . 2-Chloroacrylonitrile is highly susceptible to radical polymerization at temperatures above 20°C.[1][2]
-
Fix: You must cool the hydrazine solution to 0–5°C using an ice/salt bath before starting the addition.
-
Fix: Dilute the 2-chloroacrylonitrile in a small amount of solvent (e.g., ethanol) and add it very slowly (dropwise) over 30–60 minutes to dissipate the heat of reaction.
Q: My LCMS shows a peak with the correct mass (M+1), but it's not the product. It persists even after reflux. A: This is likely the uncyclized hydrazone intermediate .
-
Cause: The cyclization step (ring closure) has a higher activation energy than the initial addition.
-
Optimization: Ensure your reflux temperature is adequate (ethanol at 78°C is standard). If using methanol (65°C), it might be too cool. Switch to Ethanol or Propanol.[2]
-
Catalysis: Adding a catalytic amount of acid (HCl) or base (if not already present) can accelerate the dehydration/elimination step required for aromatization.
Section C: Reagent Stability
Q: Is (2-phenylethyl)hydrazine stable at reflux temperatures? A: As a free base, it is sensitive to oxidation and can decompose to ethylbenzene and nitrogen gas at high temperatures in the presence of air.
-
Protocol: Always perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Salt Form: Use the sulfate or hydrochloride salt and neutralize it in situ at low temperature immediately before use.
References
-
US Patent 3920693A. Production of 3-aminopyrazoles.[1][2] (Describes the reaction of hydrazines with 2-haloacrylonitriles to specifically yield 3-aminopyrazoles).
-
Fichez, J., et al. (2009). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[3][2][4] Journal of Heterocyclic Chemistry. (Reviewing the regioselectivity of hydrazine condensations).
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[2] Comprehensive Heterocyclic Chemistry.[2] (Foundational text on pyrazole tautomerism and isomerism).
Sources
Technical Support Center: Purification of 1-Substituted Pyrazol-3-amines
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is already facing the impurity issue and requires immediate, high-level remediation strategies.
Ticket Type: Impurity Removal / Regioisomer Separation Subject: Troubleshooting co-eluting 1-substituted pyrazol-5-amine impurities.
The Core Problem: The "Regioisomer Trap"
In the synthesis of 1-substituted pyrazol-3-amines (typically via the reaction of hydrazines with
-
Target (Desired): 1-substituted pyrazol-3-amine (Kinetic product in acidic media).[1]
-
Impurity (Undesired): 1-substituted pyrazol-5-amine (Thermodynamic product, favored by steric bulk or basic media).[1]
These isomers possess nearly identical molecular weights and polarities (
Module 1: Definitive Diagnosis (Is it actually there?)
Objective: Confirm the presence of the 5-amino impurity and quantify the ratio before attempting purification. Relying solely on LC-MS is dangerous as both isomers have identical
Protocol A: The NOESY "Golden Standard"
The only self-validating method to distinguish the isomers is 2D-NOESY NMR.[1] You must visualize the spatial proximity between the N1-substituent and the pyrazole core protons.[1]
Step-by-Step Validation:
-
Sample Prep: Dissolve 5-10 mg in DMSO-
(CDCl can cause broadening due to exchangeable protons). -
Acquisition: Run a standard NOESY experiment (mixing time 300-500 ms).
-
Analysis: Look for the "Cross-Peak of Truth."
| Feature | 1-Substituted Pyrazol-3-amine (Target) | 1-Substituted Pyrazol-5-amine (Impurity) |
| Structure | N1-R group is far from C5-H. | N1-R group is adjacent to C5-H. |
| NOE Signal | Weak/No NOE between N1-R and Ring-H. | Strong NOE between N1-R and C4-H/C5-H. |
| 1H NMR Shift | C4-H typically | C4-H typically |
Visualization: The NOESY Logic Gate
Caption: Logical flow for assigning regioisomers using Nuclear Overhauser Effect Spectroscopy.
Module 2: Chromatographic Resolution (pH Switching)
Objective: Separate co-eluting isomers by exploiting subtle pKa differences using pH-modified mobile phases.
The Science: 3-aminopyrazoles are generally more basic than 5-aminopyrazoles.[1] The 3-amino group can conjugate with the pyridine-like N2, stabilizing the protonated form.[1] The 5-amino group is adjacent to the pyrrole-like N1, reducing basicity due to electrostatic repulsion and lack of effective resonance stabilization upon protonation.[1]
Troubleshooting Guide: HPLC/Flash
| Method | Condition A (Low pH) | Condition B (High pH) | Mechanism of Action |
| Mobile Phase | 0.1% TFA in Water/MeCN | 10mM NH | Low pH: Both protonated; separation based on hydrophobicity.High pH: 3-amino stays neutral longer; 5-amino may ionize differently.[1] |
| Stationary Phase | C18 or C8 | C18 (High pH resistant) | Recommendation: If C18 fails, switch to Phenyl-Hexyl . The |
| Result | 3-amino usually elutes earlier (more polar salt).[1] | 3-amino usually elutes later (neutral amine).[1] | Strategy: Run a gradient scout at pH 2 and pH 10. Choose the pH that maximizes |
Module 3: Chemical Resolution (Thermodynamic Filtering)
Objective: Use solubility differences to purify bulk material without chromatography.
The "Solvent Switch" Protocol: 5-amino isomers often possess higher symmetry and more efficient hydrogen-bonding networks in the solid state, leading to higher melting points and lower solubility in non-polar solvents compared to the 3-amino target.[1]
Experimental Workflow:
-
Dissolution: Dissolve crude mixture in minimal hot Ethanol (protic, disrupts H-bonds).
-
Precipitation: Slowly add Toluene or Hexane (non-polar antisolvent) while cooling.
-
Filtration:
-
Scenario A: The precipitate is the 5-amino impurity (common).[1] Filter and keep the mother liquor.
-
Scenario B: The precipitate is the 3-amino target (less common, usually if highly pure).
-
-
Validation: Check the mother liquor vs. solid by NMR.
Module 4: The "pKa Swing" Extraction
Objective: Remove 5-amino impurity by selective protonation.[1] This is the most scalable method for >10g batches.[1]
Theory:
Since 1-substituted-3-aminopyrazoles are more basic (
Step-by-Step Protocol:
-
Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Titration Extraction (The Critical Step):
-
Phase Cut:
-
Recovery:
Workflow Diagram
Caption: Selective extraction workflow exploiting the basicity difference between pyrazole regioisomers.
Frequently Asked Questions (FAQ)
Q: Why is the 5-amino isomer forming in my reaction? A: The 5-amino isomer is the thermodynamic product.[1] It forms when the reaction temperature is too high or when using free hydrazine instead of hydrazine hydrochloride.[1] To favor the 3-amino target (kinetic product), use arylhydrazine salts and avoid alcoholic solvents if possible; acetic acid is often a better solvent for regiocontrol [1, 2].
Q: Can I use recrystallization if my product is an oil? A: Yes, but you must convert it to a salt first. Treat the oil with HCl in Dioxane or Oxalic acid.[1] The resulting hydrochloride or oxalate salts often crystallize readily, and the lattice energy differences between the isomers can be exploited for purification [3].
Q: My LC-MS shows a single peak, but NMR shows two sets of signals. Why? A: LC-MS is not sufficient.[1] Isomers often co-elute on standard C18 gradients.[1] Furthermore, pyrazoles can exhibit tautomerism (exchange of NH protons) which broadens NMR signals, but if you have a 1-substituted pyrazole, tautomerism is blocked at the N1 position. The two sets of signals are almost certainly regioisomers.[1][2] Trust the NMR.[1]
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. National Institutes of Health (PMC). [Link][1]
-
Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. [Link]
-
3(5)-Aminopyrazole Purification Procedures. Organic Syntheses. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(2-Phenylethyl)-1H-pyrazol-3-amine
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Phenylethyl)-1H-pyrazol-3-amine, a compound of interest for its potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.
Introduction to the Analyte and Method
1-(2-Phenylethyl)-1H-pyrazol-3-amine (Molecular Formula: C11H13N3, Molecular Weight: 187.24 g/mol ) is a heterocyclic amine containing a phenylethyl substituent attached to a pyrazole ring.[1][2] The structural complexity, featuring an aromatic ring, an alkyl chain, and a substituted heterocyclic system, gives rise to a characteristic and predictable fragmentation pattern under electron ionization. EI-MS is the chosen method for this guide due to its extensive use and the highly detailed, reproducible fragmentation spectra it generates, which are invaluable for structural confirmation and library matching.
Experimental Protocol: A Self-Validating System
To ensure the generation of a reliable and reproducible mass spectrum, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The trust in the data originates from a well-calibrated instrument and a method designed to optimize analyte ionization while minimizing artifacts.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve 1 mg of 1-(2-Phenylethyl)-1H-pyrazol-3-amine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system. A splitless injection is preferred for trace analysis, while a split injection (e.g., 50:1) is suitable for higher concentrations to avoid overloading the column and detector.
-
Gas Chromatography:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is typically effective.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program is designed to ensure good separation from any impurities and solvent front.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures extensive and reproducible fragmentation.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400. This range will capture the molecular ion and all significant fragment ions.
-
This protocol represents a self-validating system; the consistent retention time from the GC provides a first layer of identification, while the subsequent mass spectrum provides the structural fingerprint for confirmation.
Predicted Fragmentation Pathway and Key Ions
The fragmentation of 1-(2-Phenylethyl)-1H-pyrazol-3-amine is governed by the relative stability of the resulting cations and neutral losses. The structure contains several bonds susceptible to cleavage, leading to a rich and informative spectrum. The most energetically favorable fragmentation pathways dominate the spectrum.
The most prominent fragmentation is the cleavage of the Cβ-Cα bond of the phenylethyl side chain, a characteristic feature for phenethylamine derivatives.[4] This leads to the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91 . This is often the base peak in the spectrum of compounds containing a phenylethyl moiety.
Another significant fragmentation pathway involves the cleavage of the N-C bond between the pyrazole ring and the ethyl group. This can result in two key ions: the phenylethyl cation at m/z 105 or the 1H-pyrazol-3-amine radical cation at m/z 83 .
The pyrazole ring itself can undergo fragmentation. A predominant process in pyrazole compounds is the cleavage of the nitrogen-nitrogen bond, which can lead to the expulsion of HCN.[5] The fragmentation of substituted pyrazoles often involves two main processes: the expulsion of HCN from the molecular ion or [M-H]+, and the loss of N2 from [M-H]+.[6]
Below is a diagram illustrating the predicted fragmentation pathways:
Caption: Predicted EI-MS fragmentation pathway of 1-(2-Phenylethyl)-1H-pyrazol-3-amine.
Data Presentation and Interpretation
The expected mass spectrum would be dominated by a few key ions that serve as reliable identifiers for this particular structure.
| m/z | Proposed Structure/Fragment | Relative Abundance | Causality and Significance |
| 187 | Molecular Ion [C11H13N3]+ | Moderate | Confirms the molecular weight of the compound. |
| 91 | Tropylium Ion [C7H7]+ | High (Base Peak) | Characteristic fragment for phenylethyl compounds, formed via benzylic cleavage and rearrangement. |
| 105 | Phenylethyl Cation [C8H9]+ | Moderate to Low | Results from cleavage of the N-C bond linking the side chain to the pyrazole. |
| 83 | 1H-pyrazol-3-amine Radical Cation [C3H5N3]+ | Moderate to Low | Also from N-C bond cleavage, representing the heterocyclic portion of the molecule. |
| 158 | [M - C2H5]+ | Low | Loss of an ethyl radical from the molecular ion. |
| 65 | Cyclopentadienyl Cation [C5H5]+ | Moderate | A common secondary fragment from the tropylium ion through the loss of acetylene. |
Comparison with Alternative Analytical Approaches
While EI-MS provides detailed structural information through fragmentation, other ionization techniques offer complementary data.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]+ (m/z 188) and minimal in-source fragmentation.[7] This is highly advantageous for accurate molecular weight determination and for subsequent tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment on the [M+H]+ precursor, one would expect to see similar fragment ions as in EI-MS, such as m/z 91 and 105, but the relative abundances may differ. ESI is the method of choice for LC-MS applications.
-
Chemical Ionization (CI): CI is another soft ionization technique that would also yield a strong protonated molecule [M+H]+. The degree of fragmentation is generally less than EI but more than ESI, and is dependent on the reagent gas used (e.g., methane, isobutane, ammonia). This can be useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.
The choice of ionization method should be guided by the analytical goal. For initial identification and structural elucidation where a fragmentation library search is desired, EI is superior. For quantitative studies or analysis of complex mixtures via LC-MS, ESI would be the preferred method.
Experimental Workflow Visualization
The overall process from sample to data interpretation can be visualized as follows:
Caption: A generalized workflow for the structural analysis of 1-(2-Phenylethyl)-1H-pyrazol-3-amine by GC-MS.
Conclusion
The mass spectrometry fragmentation pattern of 1-(2-Phenylethyl)-1H-pyrazol-3-amine under electron ionization is predicted to be characterized by a strong peak at m/z 91 (tropylium ion), which serves as a hallmark for the phenylethyl moiety. The presence of the molecular ion at m/z 187, along with other significant fragments such as m/z 105 and 83, provides a robust fingerprint for the confident identification of this molecule. By understanding these key fragmentation pathways and employing a validated experimental protocol, researchers can effectively utilize mass spectrometry for the structural elucidation and confirmation of this and structurally related compounds.
References
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. [Link]
-
Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]
-
Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. [Link]
-
1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.). ResearchGate. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015). MDPI. [Link]
-
1-(1-phenylethyl)-1h-pyrazol-3-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
5-(2-Phenylethyl)-1H-pyrazol-3-amine. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Semantic Scholar. [Link]
-
The mass spectra of some pyrazole compounds. (1970). Semantic Scholar. [Link]
Sources
- 1. 1000895-40-8 CAS MSDS (5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of pyrazole amine linkers in medicinal chemistry
Executive Summary: The Hinge Binder's Choice
In modern drug discovery, particularly within kinase inhibitor and PROTAC design, the linker is not merely a bridge; it is a functional determinant of potency and physicochemical compliance. Pyrazole amines have emerged as a "privileged scaffold," offering a distinct advantage over their phenyl and pyridine counterparts: tunable tautomerism .
While phenyl rings act as static spacers, pyrazole amine linkers provide dynamic hydrogen bond donor/acceptor (HBD/HBA) profiles. This guide objectively compares the 3-, 4-, and 5-aminopyrazole regioisomers, analyzing their synthetic accessibility, electronic properties, and performance in binding pockets.[1]
Structural & Electronic Landscape
The utility of aminopyrazoles is defined by their annular tautomerism and the position of the exocyclic amine.
The Tautomer Challenge (3- vs. 5-amino)
Unlike 4-aminopyrazoles, 3- and 5-aminopyrazoles are tautomeric pairs.[1] In solution, the equilibrium is dictated by the solvent's dielectric constant and the substitution pattern at N1.
-
Implication: When designing a ligand, you must lock the tautomer (usually via N-alkylation) to pay the entropic penalty of binding before the drug enters the pocket.
-
Electronic Effect: The pyrazole ring is
-excessive.[1] An amine at the 4-position pushes electron density into the ring more effectively than at the 3/5 positions, making 4-aminopyrazoles significantly more electron-rich and prone to oxidation, yet often more potent as nucleophiles during synthesis.[1]
Physicochemical Comparison
The following table contrasts pyrazole amines with standard aromatic linkers.
Table 1: Comparative Physicochemical Profile of Amine Linkers
| Feature | 3-Aminopyrazole | 4-Aminopyrazole | 2-Aminopyridine | Aniline (Phenyl Amine) |
| H-Bond Count | 2 Donor / 1 Acceptor (Amphoteric) | 2 Donor / 1 Acceptor | 1 Donor / 1 Acceptor | 1 Donor / 0 Acceptor |
| Water Solubility | High (Polar surface area) | Moderate | Moderate | Low |
| pKa (Conj.[1] Acid) | ~4.0 (Ring N) | ~2.5 - 3.0 | ~6.8 | ~4.6 |
| Metabolic Risk | Low (N-glucuronidation possible) | Moderate (Ring oxidation) | Moderate (N-oxidation) | High (Quinone imine formation) |
| Geometry | 5-membered (104° bond angle) | 5-membered (Linear vector) | 6-membered (120°) | 6-membered (120°) |
| Primary Use | Hinge Binding (Kinases) | PROTAC Linker / Spacer | Hinge Binding | Hydrophobic Pockets |
Key Insight: The 3-aminopyrazole motif is superior for hinge binding in kinases because the ring nitrogen and exocyclic amine can simultaneously accept and donate hydrogen bonds to the protein backbone (e.g., hinge region residues like Met or Glu), mimicking the adenine ring of ATP.
Synthetic Accessibility & Regiocontrol[1]
The synthesis of aminopyrazoles is plagued by regioselectivity issues, particularly when distinguishing between N1-alkylation sites.
Decision Logic for Synthesis
The choice of synthetic route depends heavily on whether you need a 3-amino or 5-amino derivative.[1] The reaction of hydrazines with
Visualization: Regioselective Workflow
The following diagram outlines the critical decision points in synthesizing N-substituted aminopyrazoles.
Figure 1: Decision tree for the regioselective synthesis of aminopyrazole linkers. Route A is generally preferred for scale-up due to better defined regiochemistry.[1]
Case Study: Kinase Inhibition (The Hinge Region)[2]
In the development of inhibitors like Pirtobrutinib or Avapritinib , the pyrazole amine plays a structural role distinct from a simple tether.
Mechanism of Action
In Type I and Type II kinase inhibitors, the "hinge region" of the kinase connects the N- and C-terminal lobes. This region contains backbone carbonyls and amides that act as H-bond acceptors and donors.[1]
-
The Pyrazole Advantage: A 3-aminopyrazole can form a bidentate H-bond network.[1] The exocyclic amine donates a proton to the backbone carbonyl (e.g., Glu residue), while the endocyclic nitrogen (N2) accepts a proton from the backbone amide (e.g., Met residue).
Visualization: Binding Mode Interaction
Figure 2: Bidentate binding mode of 3-aminopyrazole within the kinase hinge region, mimicking the adenine ring of ATP.
Experimental Protocols
Protocol: Regioselective Synthesis of 1-Methyl-3-aminopyrazole
Rationale: This protocol avoids the formation of the 5-amino isomer by using a specific condensation sequence.[1]
Reagents:
-
Acrylonitrile (starting material)
-
Base: Sodium Methoxide (NaOMe)
-
Solvent: Ethanol (EtOH)
Step-by-Step Workflow:
-
Condensation: Dissolve acrylonitrile (1.0 eq) in anhydrous EtOH. Cool to 0°C.[1]
-
Addition: Slowly add methylhydrazine (1.1 eq) dropwise. Critical: Maintain temperature <5°C to prevent polymerization.[1]
-
Cyclization: Add NaOMe (0.1 eq) as a catalyst. Reflux the mixture at 80°C for 4 hours.
-
Monitoring: Monitor via TLC (10% MeOH in DCM). Look for the disappearance of the nitrile peak in IR or starting material in TLC.
-
Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with brine.
-
Purification: The 3-amino isomer is typically less polar than the 5-amino isomer.[1] Purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).
Protocol: Metabolic Stability Assay (Microsomal Stability)
Rationale: Pyrazoles are generally stable, but N-alkylation sites are vulnerable to dealkylation.[1]
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
.[1]
References
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[3] Chimica Italiana.[1] Link
-
Makarov, V. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules.[1] 3[4]
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[1][5][6] RSC Medicinal Chemistry.[1] 5[4]
-
Popowycz, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[7][6][8][9] MDPI Pharmaceuticals.[1] 8
-
ChemicalBook. (2026). 3-Aminopyrazole Properties and Safety Data.[1]1
Sources
- 1. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Phenylethyl)-1H-pyrazol-3-amine
CAS Number: 1000895-40-8 Chemical Class: Lipophilic Aminopyrazole / Heterocyclic Primary Amine Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)
Executive Safety Summary
To: Research Scientists & Lab Operations Managers From: Senior Application Scientist, Chemical Safety Division
Handling 1-(2-Phenylethyl)-1H-pyrazol-3-amine requires a safety strategy that goes beyond generic "organic solid" protocols. As a lipophilic amine , this compound presents a dual risk: the chemical reactivity of a primary amine (caustic/irritant) combined with the bioavailability enhanced by the phenylethyl side chain.
While specific toxicological data (LD50) for this exact CAS is often limited in public datasets, we apply Read-Across Toxicology from structural analogs (e.g., 1-phenyl-1H-pyrazol-3-amine, CAS 1128-56-9). These analogs consistently exhibit acute oral toxicity (H302) and severe irritation to mucous membranes (H315, H319, H335).[1]
Critical Directive: Treat this substance as a permeation hazard . Standard nitrile gloves provide only temporary splash protection against organic amines. The lipophilic tail facilitates skin absorption, bypassing the natural dermal barrier more effectively than polar amines.
Hazard Identification & Risk Logic
The following risk assessment is derived from Structure-Activity Relationship (SAR) analysis.
| Hazard Class | GHS Code | Signal | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Warning | Pyrazole motifs are bioactive; potential interference with enzymatic pathways (e.g., kinases). |
| Skin Irritation | H315 | Warning | Primary amines are basic (pKa ~4-5 for pyrazoles, higher for the amine substituent). Causes chemical dermatitis. |
| Eye Irritation | H319 | Warning | High pH upon contact with lacrimal fluid causes immediate protein denaturation/irritation. |
| Respiratory STOT | H335 | Warning | Dust inhalation triggers mucosal inflammation in the upper respiratory tract. |
DOT Diagram: Risk Assessment Logic
Figure 1: The logic flow from chemical structure to required safety controls.
PPE Matrix: Task-Based Selection
Do not rely on a "one size fits all" approach. Select PPE based on the energy and scale of the task.
A. Routine Handling (Weighing < 1g, Transfer)
-
Respiratory: Fume Hood Required. Do not weigh on an open bench. If a balance enclosure is unavailable, use a P100/N95 respirator as a secondary control.
-
Hand Protection:
-
Primary Layer: Nitrile (Minimum 4 mil).
-
Protocol: "Touch and Change." Organic amines can permeate nitrile in <15 minutes [1]. Change gloves immediately after any splash or every 30 minutes of handling.
-
-
Eye Protection: Chemical Safety Glasses with side shields.[2]
B. Synthesis & High-Volume Handling (> 1g, Solvents involved)
-
Respiratory: Fume Hood (Sash at operational height).
-
Hand Protection (Double Gloving):
-
Inner Layer: Nitrile (4 mil) - serves as a barrier to the outer glove.
-
Outer Layer:Laminate (Silver Shield/Norfoil) or Thick Nitrile (8 mil). Laminates offer superior resistance to aromatics and amines [2].
-
-
Eye Protection: Unvented Chemical Goggles (prevents vapor exposure).
-
Body: Lab coat (buttoned) + Chemical-resistant apron if pouring solutions.
Operational Protocols
Protocol 1: Safe Weighing & Transfer
Why this matters: Static electricity in organic solids can cause "jumping" of powder, leading to invisible surface contamination.
-
Preparation: Place an anti-static gun or ionizer inside the fume hood/balance enclosure.
-
Setup: Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 1% Acetic Acid or Citric Acid) followed by ethanol. The acid neutralizes the amine residues that water/ethanol alone might just spread.
Protocol 2: Emergency Spill Response
Self-Validating Step: If you cannot smell the amine (fishy/musty odor) after cleanup, the neutralization was likely successful, but rely on pH paper to confirm.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don goggles, double gloves, and a respirator (if outside hood).
-
Neutralize:
-
Cover spill with Citric Acid or a commercial Amine Neutralizer .
-
Caution: Do not use strong mineral acids (HCl) as this may generate excessive heat.
-
-
Collect: Absorb into vermiculite or clay.
-
Clean: Wash surface with soap and water.[3] Test surface pH with litmus paper (Target: pH 6-8).
DOT Diagram: Operational Workflow
Figure 2: Cradle-to-Grave handling workflow.
Disposal & Storage Logistics[4][5]
Storage Compatibility[4][6][7]
-
Condition: Keep cold (2-8°C) and dry. Hygroscopic amines degrade/oxidize, turning dark brown over time.
-
Incompatible With:
-
Acid Chlorides/Anhydrides: Violent reaction.
-
Strong Oxidizers: Potential fire hazard.[4]
-
Acids: Exothermic neutralization.
-
Waste Disposal Stream
Do NOT pour down the drain.
-
Classification: Hazardous Organic Waste (Basic/Amine).
-
Segregation:
-
Collect in a dedicated "Organic Base" waste container.
-
Crucial: Do not mix with "Acid Waste" streams. Even dilute acid waste mixed with amine waste can generate heat and pressurize the container [3].
-
-
Labeling: Clearly mark as "Contains Aminopyrazoles - Irritant."
References
-
Glove Permeation Data (General Nitrile vs. Amines)
- Source: Ansell Chemical Resistance Guide / NIH PubChem D
- Note: Nitrile degradation occurs rapidly with arom
-
URL:
-
Prudent Practices in the Laboratory
- Source: National Research Council (US)
- Title: Handling and Disposal of Chemicals (Chapter 6).
-
URL:[Link]
-
Chemical Reactivity Worksheet (Amines, Aromatic)
- Source: NOAA CAMEO Chemicals.
-
Context: Reactivity with acids and oxidizers.[5]
-
PubChem Compound Summary (Analog Read-Across)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
